molecular formula C18H15NO2 B2767000 (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one CAS No. 1321770-78-8

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one

Cat. No.: B2767000
CAS No.: 1321770-78-8
M. Wt: 277.323
InChI Key: PSRRUWCUIPTIPY-SOFGYWHQSA-N
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Description

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.323. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Compounds with structural similarities have been synthesized through various chemical reactions, offering a pathway to create novel derivatives with potential applications in medicinal chemistry and material science. For instance, the synthesis of phenolic esters and amides of quinoline derivatives has demonstrated the versatility of these compounds in generating bioactive molecules through straightforward chemical processes (Shankerrao et al., 2013).

Antimicrobial and Antibacterial Activity

Several quinoline derivatives have been reported to exhibit significant antimicrobial and antibacterial activities. The creation of novel quinoline-based molecules, including those similar to "(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one," could lead to the development of new antimicrobial agents. Notably, some synthesized compounds have shown good activity against bacteria such as Enterococcus sp and Staphylococcus aureus, indicating their potential use in addressing antibiotic resistance (Shankerrao et al., 2013).

Antioxidant Properties

Quinoline derivatives have also been evaluated for their antioxidant properties, with some compounds demonstrating the ability to chelate metal ions and scavenge free radicals. These properties suggest potential applications in developing therapeutic agents for diseases caused by oxidative stress (Shankerrao et al., 2013).

Corrosion Inhibition

Compounds with quinoline moieties have shown effectiveness as corrosion inhibitors, providing protection for metals in aggressive environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant economic losses and safety hazards. Studies on similar compounds indicate that their adsorption onto metal surfaces forms a protective layer, significantly reducing the rate of corrosion (Zarrouk et al., 2016).

Fluorescent Probes and Sensors

Quinoline-based compounds have been employed as fluorescent probes for imaging and sensing applications, demonstrating the ability to detect ions or molecules with high specificity and sensitivity. Their photophysical properties, such as high fluorescence quantum yield and large Stokes shifts, make them suitable for biological imaging and environmental monitoring (Niu et al., 2015).

Properties

IUPAC Name

(E)-1-(2,4-dimethylfuran-3-yl)-3-quinolin-6-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-11-21-13(2)18(12)17(20)8-6-14-5-7-16-15(10-14)4-3-9-19-16/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRRUWCUIPTIPY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)C=CC2=CC3=C(C=C2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC(=C1C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.